Ethyl-Piperidin-4-carboxylat-Hydrochlorid

Übersicht

Beschreibung

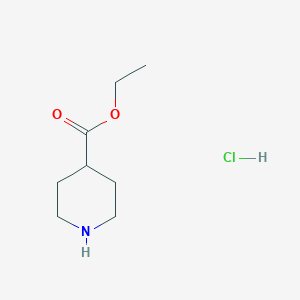

Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound that is significant in various chemical syntheses and pharmaceutical applications. It is related to piperidine derivatives, which are known for their biological activities, including anti-acetylcholinesterase properties . The compound is also an intermediate in the synthesis of other chemicals, such as cisapride, which is a gastrointestinal stimulant .

Synthesis Analysis

The synthesis of ethyl piperidine-4-carboxylate hydrochloride involves several steps, including esterification, hydrogenation, and microbial reduction. One method starts with isonicotinic acid, which undergoes esterification and hydrogenation to yield ethyl 4-piperidinecarboxylate with high purity . Another approach involves the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields the hydrochloride salt with high diastereo- and enantioselectivity . Additionally, the compound can be synthesized through esterification reactions using piperidine-4-carboxylic acid and ethanol, with thionyl chloride and trimethylchlorosilane as reagents .

Molecular Structure Analysis

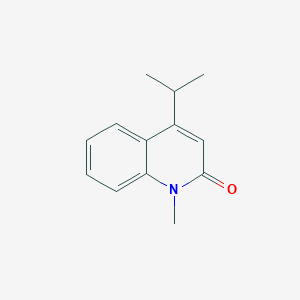

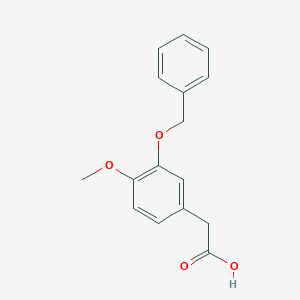

The molecular structure of ethyl piperidine-4-carboxylate hydrochloride has been characterized by various techniques, including single crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation, and the carboxyl group is in the equatorial position. In the crystal structure, the chloride anion forms hydrogen bonds with the carboxyl group, and there are additional electrostatic interactions between the protonated nitrogen of the piperidine ring and the chloride anion .

Chemical Reactions Analysis

Ethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including those that lead to the formation of anti-acetylcholinesterase agents. For instance, the introduction of bulky moieties or phenyl groups at specific positions on the piperidine ring can significantly enhance the compound's activity against acetylcholinesterase . The compound can also participate in Knoevenagel condensation reactions, which are useful in synthesizing molecules with potential antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride are influenced by its molecular structure. The compound's crystalline form, hydrogen bonding, and electrostatic interactions contribute to its stability and reactivity. The orthorhombic crystal structure and the specific hydrogen bond lengths are crucial for understanding the compound's behavior in various chemical environments . The compound's reactivity in microbial reduction and esterification reactions also highlights its versatility as an intermediate in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ethyl-Piperidin-4-carboxylat-Hydrochlorid kann in intra- und intermolekularen Reaktionen eingesetzt werden, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Synthese von SMN-Protein-Modulatoren

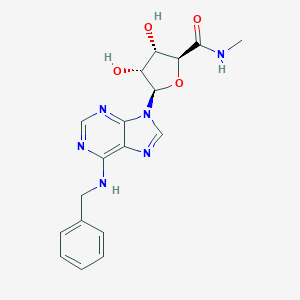

Diese Verbindung wird als Reaktant für die Synthese von SMN-Protein-Modulatoren verwendet . SMN-Proteine spielen eine entscheidende Rolle beim Überleben von Motoneuronen, und Modulatoren können potenzielle therapeutische Anwendungen bei Krankheiten wie der spinalen Muskelatrophie haben.

Synthese von β-Aryl- und β-Amino-substituierten aliphatischen Estern

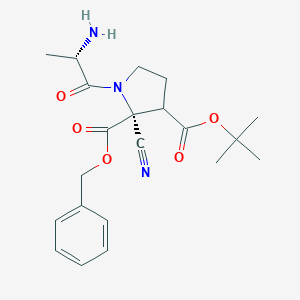

This compound wird bei der Synthese von β-Aryl- und β-Amino-substituierten aliphatischen Estern durch rhodiumkatalysierte Tandem-Doppelbindungsverschiebung/Konjugataddition eingesetzt . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten.

Synthese von Nitroethylendiaminen

Diese Verbindung wird bei der nukleophilen Ringöffnung von Nitroimidazolidinon zur Synthese von Nitroethylendiaminen eingesetzt . Nitroethylendiamine sind wichtige Zwischenprodukte in der organischen Synthese und finden Anwendungen in der Synthese von Pharmazeutika und Agrochemikalien.

Synthese von Rezeptoragonisten und -antagonisten

This compound wird als Baustein für die Synthese von Rezeptoragonisten und -antagonisten verwendet . Diese Verbindungen sind entscheidend für die Medikamentenforschung und -entwicklung, da sie die Aktivität von Rezeptoren modulieren und potenzielle therapeutische Anwendungen haben können.

Synthese von 4-Amino-5-Chlor-2-Methoxy-Benzamid-Derivaten

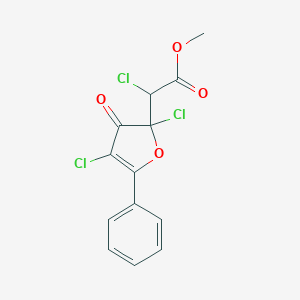

Diese Verbindung wird als Ausgangsreagenz bei der Synthese von 4-Amino-5-Chlor-2-Methoxy- N - [1- [5- (1-Methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamid-Derivaten verwendet . Diese Derivate haben potenzielle Anwendungen in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten.

Wirkmechanismus

Target of Action

Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .

Pharmacokinetics

Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)